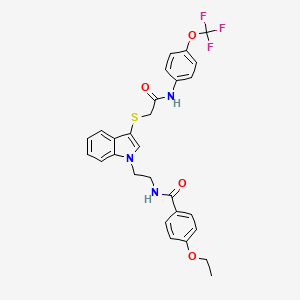

4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3N3O4S/c1-2-37-21-11-7-19(8-12-21)27(36)32-15-16-34-17-25(23-5-3-4-6-24(23)34)39-18-26(35)33-20-9-13-22(14-10-20)38-28(29,30)31/h3-14,17H,2,15-16,18H2,1H3,(H,32,36)(H,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNVIYJYTSGHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to the phenyl ring.

Formation of the Thioether Linkage: This is typically done through a nucleophilic substitution reaction where a thiol group reacts with an alkyl halide.

Coupling with Ethoxybenzamide: The final step involves coupling the intermediate with ethoxybenzamide under amide bond formation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the thioether linkage.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as organic semiconductors.

Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group may enhance binding affinity to certain proteins, while the indole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Benzamide Motifs

(a) N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7)

- Structure : Lacks the ethoxy group and thioether linkage but shares the indole-oxoacetamide core.

- Key Difference : Replacement of the trifluoromethoxy group with a fluorobenzyl moiety reduces electron-withdrawing effects, altering binding affinity .

(b) 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide (CAS: 1022510-34-4)

Compounds with Thioether and Heterocyclic Linkages

(a) 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-fluorobenzyl)benzamide (CAS: 1115440-18-0)

- Structure: Substitutes indole with imidazole and introduces a cyanophenyl group.

- Bioactivity : Shows kinase inhibition activity, highlighting the role of thioether-linked heterocycles in enzyme targeting .

- Key Difference : The imidazole ring may enhance solubility but reduce π-π stacking compared to indole .

(b) Compounds from (e.g., [10–15])

Trifluoromethoxy-Containing Analogues

(a) 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide

- Structure: Replaces indole with a thienopyrimidine ring and uses a methoxy group instead of ethoxy.

- Bioactivity : Antimicrobial activity against Gram-positive bacteria, indicating the trifluoromethyl group enhances membrane penetration .

- Key Difference: Thienopyrimidine’s planar structure may improve DNA intercalation compared to indole .

Comparative Data Table

Biological Activity

The compound 4-ethoxy-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure includes various functional groups that may contribute to its biological activity, particularly in the context of cancer therapy and enzyme inhibition.

- Molecular Formula : C24H22F3N3O4S

- Molecular Weight : 505.51 g/mol

- CAS Number : 506446-19-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression, particularly indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes play crucial roles in the metabolism of tryptophan, leading to the production of immunosuppressive metabolites that can aid tumor growth.

Biological Evaluation

Recent studies have focused on the synthesis and evaluation of indole derivatives similar to this compound. For instance, a related study found that certain indole derivatives exhibited potent inhibitory activity against IDO1 and TDO, with IC50 values in the low micromolar range. The most potent compound in that study had an IC50 of 1.17 µM for IDO1 and 1.55 µM for TDO , indicating strong potential for therapeutic use against tumors that exploit these pathways for immune evasion .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for modification to enhance biological activity:

- The presence of the trifluoromethoxy group may enhance lipophilicity and improve membrane permeability.

- The indole moiety is crucial for enzyme interaction; modifications on this scaffold can significantly alter activity.

Case Studies

A comparative analysis of various indole derivatives demonstrated that modifications at specific positions on the indole ring could lead to significant changes in enzyme inhibition potency. For example, compounds with smaller substituents on the benzene ring showed enhanced activity compared to those with bulkier groups .

Table 1: Inhibitory Activity of Related Indole Derivatives

| Compound ID | Structure Modification | IC50 (µM for IDO1) | IC50 (µM for TDO) |

|---|---|---|---|

| Compound A | No modification | 1.17 | 1.55 |

| Compound B | Methyl substitution | 2.72 | 3.48 |

| Compound C | Ethyl substitution | 5.00 | 6.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.